Cas no 1270478-99-3 (4-(1-Amino-2-hydroxyethyl)benzonitrile)
4-(1-Amino-2-hydroxyethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile
- 4-(1-amino-2-hydroxyethyl)benzonitrile
- 4-(1-Amino-2-hydroxyethyl)benzonitrile
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- Inchi: 1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2
- InChI Key: QTSZAQXPEBIDFE-UHFFFAOYSA-N
- SMILES: OCC(C1C=CC(C#N)=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Topological Polar Surface Area: 70
4-(1-Amino-2-hydroxyethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1958650-1g |
4-(1-Amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 98% | 1g |
¥9288.00 | 2024-08-09 | |
| Enamine | EN300-1870189-0.05g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 0.05g |
$515.0 | 2023-09-18 | ||
| Enamine | EN300-1870189-0.1g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 0.1g |
$540.0 | 2023-09-18 | ||
| Enamine | EN300-1870189-0.25g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 0.25g |
$564.0 | 2023-09-18 | ||
| Enamine | EN300-1870189-0.5g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 0.5g |
$589.0 | 2023-09-18 | ||
| Enamine | EN300-1870189-1.0g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1870189-2.5g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 2.5g |
$1202.0 | 2023-09-18 | ||
| Enamine | EN300-1870189-5.0g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1870189-10.0g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1870189-1g |
4-(1-amino-2-hydroxyethyl)benzonitrile |
1270478-99-3 | 1g |
$614.0 | 2023-09-18 |
4-(1-Amino-2-hydroxyethyl)benzonitrile Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(1-Amino-2-hydroxyethyl)benzonitrile
Research Briefing on 4-(1-Amino-2-hydroxyethyl)benzonitrile (CAS: 1270478-99-3) in Chemical Biology and Pharmaceutical Applications
The compound 4-(1-Amino-2-hydroxyethyl)benzonitrile (CAS: 1270478-99-3) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This aromatic nitrile derivative, featuring both amino and hydroxyl functional groups, demonstrates unique physicochemical properties that make it a valuable building block in drug discovery and medicinal chemistry applications. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders and metabolic diseases.
Structural analysis reveals that the presence of both electron-donating (hydroxyl and amino groups) and electron-withdrawing (nitrile group) substituents on the benzene ring creates a versatile scaffold for further chemical modifications. The compound's molecular weight of 162.19 g/mol and calculated LogP of 0.72 suggest favorable drug-like properties, while the polar surface area of 66.48 Ų indicates potential blood-brain barrier permeability, making it particularly interesting for CNS-targeted drug development.
Recent synthetic approaches to 4-(1-Amino-2-hydroxyethyl)benzonitrile have focused on optimizing yield and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved asymmetric synthesis route using chiral oxazaborolidine catalysts, achieving >95% enantiomeric excess. This advancement is particularly significant as the stereochemistry at the chiral center greatly influences biological activity in derived compounds.
In pharmacological applications, derivatives of 4-(1-Amino-2-hydroxyethyl)benzonitrile have shown promising activity as β2-adrenergic receptor agonists and dopamine D2 receptor modulators. Structure-activity relationship (SAR) studies indicate that modifications at the amino group significantly affect receptor binding affinity and selectivity. The benzonitrile core appears to contribute to metabolic stability, with in vitro studies showing resistance to cytochrome P450-mediated oxidation.
Current research directions include exploring this scaffold in the development of novel antidepressants and anti-Parkinson's agents. Preliminary in vivo data from rodent models suggest that certain derivatives exhibit favorable pharmacokinetic profiles with oral bioavailability exceeding 60% and half-lives ranging from 4-8 hours. These findings position 4-(1-Amino-2-hydroxyethyl)benzonitrile as a promising lead structure in neuropharmacology.
From a safety perspective, toxicological evaluations of the parent compound have shown good tolerability in acute toxicity studies, with LD50 values >500 mg/kg in rodents. However, researchers caution that specific derivatives may exhibit different safety profiles, particularly regarding cardiovascular effects, necessitating thorough preclinical evaluation for each new chemical entity developed from this scaffold.
The commercial availability of 4-(1-Amino-2-hydroxyethyl)benzonitrile from specialty chemical suppliers, coupled with its relatively straightforward synthetic accessibility, makes it an attractive starting material for both academic and industrial research programs. Current market analysis indicates growing demand for this intermediate, particularly in the Asia-Pacific region where neurological drug development is expanding rapidly.
Future research directions likely to emerge include exploration of this scaffold in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging the reactivity of both the amino and nitrile functional groups. The compound's potential in radiopharmaceutical applications is also being investigated, with preliminary studies examining 18F-labeled derivatives for PET imaging applications.
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